N,N,3,5-Tetramethylpyridin-4-amine
CAS No.: 91054-49-8
Cat. No.: VC19222286
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91054-49-8 |
|---|---|
| Molecular Formula | C9H14N2 |
| Molecular Weight | 150.22 g/mol |
| IUPAC Name | N,N,3,5-tetramethylpyridin-4-amine |
| Standard InChI | InChI=1S/C9H14N2/c1-7-5-10-6-8(2)9(7)11(3)4/h5-6H,1-4H3 |
| Standard InChI Key | PCHBPPDCBTYPKN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=CC(=C1N(C)C)C |
Introduction
Chemical Structure and Nomenclature
N,N,3,5-Tetramethylpyridin-4-amine (CAS: 91054-49-8) has the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol . Its systematic IUPAC name is N,N,3,5-tetramethylpyridin-4-amine, with synonyms including 4-Pyridinamine, N,N,3,5-tetramethyl- and N,N,3,5-Tetramethyl-4-pyridinamine. The SMILES representation is CN(C)c1c(C)cncc1C, and its InChI key is PCHBPPDCBTYPKN-UHFFFAOYSA-N .
Structural Features
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Pyridine backbone: A six-membered aromatic ring with nitrogen at the 1-position.
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Substituents:
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Two methyl groups attached to the amine nitrogen at the 4-position (N,N-dimethyl).
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Methyl groups at the 3- and 5-positions of the ring.
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Symmetry: The 3- and 5-methyl groups create a pseudo-meta-substitution pattern, influencing reactivity and steric interactions.
Synthesis and Preparation
While direct synthetic protocols for N,N,3,5-tetramethylpyridin-4-amine are sparsely documented, analogous methods for related pyridine derivatives suggest potential routes:
Alkylation of 4-Aminopyridine Derivatives
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N,N-Dimethylation: Reaction of 3,5-dimethylpyridin-4-amine with methylating agents (e.g., methyl iodide) under basic conditions .
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Friedel-Crafts Alkylation: Introduction of methyl groups to the pyridine ring via electrophilic substitution, though steric hindrance may limit efficiency .
Physical and Chemical Properties
Physical Properties
Chemical Properties
Applications in Organic Synthesis
Catalytic Roles
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Nucleophilic Catalysis: The dimethylamino group can activate electrophiles (e.g., acylating agents), akin to DMAP . Potential applications include esterifications and amidations.
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Ionic Liquids: DMAP-derived ionic liquids are effective catalysts in Fischer indole synthesis and click chemistry . N,N,3,5-Tetramethylpyridin-4-amine could serve as a precursor for similar catalysts.
Pharmaceutical Intermediates
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Heterocyclic Scaffolds: Substituted pyridines are common in drug design. The methyl groups may improve lipophilicity and metabolic stability .
Coordination Chemistry
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Ligand Design: The tertiary amine and aromatic system could coordinate transition metals, though steric bulk may limit utility compared to DMAP .
Future Directions
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Synthetic Optimization: Development of efficient, scalable routes to enable broader application.
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Catalysis Studies: Exploration of catalytic activity in asymmetric synthesis or cross-coupling reactions.
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Thermal Analysis: Characterization of decomposition pathways and stability under reaction conditions.
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